1H-Purine-6(2H)-thione
Description
1H-Purine-6(2H)-thione (CAS: 1593958-94-1) is a purine derivative with the molecular formula C₅H₄N₄S and a molecular weight of 152.17 g/mol . Its structure features a thione (-S) group at the C6 position in the 2H tautomeric configuration, distinguishing it from other purine-thione analogs.
Properties
CAS No. |
1593958-94-1; 50-44-2 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 |
IUPAC Name |
1,2-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1H,2H2,(H,9,10) |
InChI Key |
CUZDKDJIGVUXCI-UHFFFAOYSA-N |
SMILES |
C1NC(=S)C2=NC=NC2=N1 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Mercaptopurine (6-MP)
6-(Methylthio)purine
2-Amino-1,9-dihydro-9-propyl-6H-Purine-6-thione
- Molecular Formula : C₈H₁₁N₅S; Molecular Weight : 209.27 g/mol .
- Key Differences: Amino group at C2 enhances hydrogen-bonding capacity.
- Properties: The amino group may improve binding to adenosine deaminase or other purine-processing enzymes. The propyl substituent could extend half-life in vivo by reducing renal clearance .
Pyrazine-2(1H)-thione
- Molecular Framework : Pyrazine (a six-membered ring with two nitrogen atoms) vs. purine (fused imidazole-pyrimidine system).
- Key Differences :
- Simpler ring structure with fewer hydrogen-bonding sites.
- Lower molecular weight and distinct electronic properties.
- Applications : Primarily studied in coordination chemistry (e.g., metal chelation) and antimicrobial agents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Tautomerism Effects : The 2H vs. 9H tautomerism in purine-thiones significantly impacts reactivity. For example, 6-MP’s 9H configuration facilitates its conversion into active thioguanine nucleotides, whereas the 2H form may exhibit altered metabolic pathways .
- Substituent Influence : Methylation (e.g., 6-(methylthio)purine) or alkylation (e.g., propyl chain) modulates bioavailability and target engagement. These modifications are critical in prodrug design .
- Structural Complexity : Purine-thiones generally exhibit broader biological activity than pyrazine-thiones due to their resemblance to nucleic acid components .
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